I-CBP 112 Hydrochloride Salt
Description
Historical Perspective and Rationale for Development of Lysine (B10760008) Acetyltransferase Inhibitors
The journey to understanding the therapeutic potential of targeting lysine acetyltransferases (KATs) is rooted in the broader field of epigenetics. For years, researchers have recognized that cellular processes are not solely dictated by the genetic code itself, but also by modifications to DNA and its associated proteins, which regulate gene expression. frontiersin.org Lysine acetylation, a key post-translational modification, involves the transfer of an acetyl group to lysine residues on histone and non-histone proteins. frontiersin.org This process is catalyzed by KATs and is crucial for a multitude of cellular functions, including gene regulation, cell signaling, metabolism, and apoptosis. frontiersin.org
The realization that aberrant KAT activity is linked to a variety of diseases, including cancer, inflammatory conditions, and neurological disorders, provided a strong rationale for developing inhibitors. frontiersin.orgpatsnap.com The central hypothesis is that by inhibiting the dysregulated activity of specific KATs, it might be possible to restore normal cellular function and combat disease. frontiersin.orgnih.gov This has led to a concerted effort to discover and develop small molecule inhibitors, known as KAT inhibitors (KATi), that can selectively target these enzymes. frontiersin.org The development of these inhibitors, including natural compounds and synthetic molecules, has been instrumental in probing the biological roles of KATs and holds promise for new therapeutic strategies. frontiersin.orgacs.org
Overview of CREB-Binding Protein (CBP) and p300 Lysine Acetyltransferases in Biological Regulation
At the heart of the research surrounding I-CBP 112 are two closely related and critically important lysine acetyltransferases: CREB-Binding Protein (CBP) and its paralog, p300. mdpi.comedpsciences.org These proteins are large nuclear enzymes that act as transcriptional co-activators, playing a central role in coordinating a vast array of transcriptional pathways. nih.govnih.gov Their high degree of structural similarity and functional overlap often leads to them being referred to collectively as CBP/p300. edpsciences.orgthno.org
Structural Overview of CBP/p300 Proteins and Functional Domains (e.g., Bromodomain, HAT Domain)
CBP and p300 are large proteins, each composed of over 2,400 amino acids, and they share significant sequence homology. edpsciences.orgresearchgate.net Their structure is characterized by multiple conserved domains that enable them to interact with a wide range of proteins. mdpi.comwikipedia.org Key functional domains include:
Histone Acetyltransferase (HAT) Domain: This is the catalytic core of the protein, responsible for transferring an acetyl group from acetyl-CoA to lysine residues on histones and other proteins. mdpi.comthno.orgwikipedia.org
Bromodomain: Located adjacent to the HAT domain, the bromodomain is a protein-protein interaction module that specifically recognizes and binds to acetylated lysine residues, including those on histone tails. mdpi.comwikipedia.orgnih.gov This allows CBP/p300 to "read" the epigenetic landscape and be recruited to specific chromatin regions. edpsciences.org
Cysteine/Histidine-rich Regions (CH1, CH2, CH3/TAZ2): These domains, also known as TAZ1 and TAZ2, are crucial for protein-protein interactions, mediating the binding of CBP/p300 to numerous transcription factors. nih.govwikipedia.orgpnas.org
KIX Domain (CREB and MYB interaction domain): This domain is responsible for interacting with specific transcription factors like CREB. nih.govwikipedia.org
Other Domains: CBP/p300 also contain a nuclear receptor interaction domain (RID), an interferon response binding domain (IBiD), a plant homeodomain (PHD) finger, and a ZZ-type zinc finger, all of which contribute to their diverse interaction capabilities. thno.orgwikipedia.orgnih.gov
Interactive Table: Functional Domains of CBP/p300 Proteins
| Domain | Abbreviation | Primary Function |
| Histone Acetyltransferase | HAT | Catalyzes the transfer of acetyl groups to lysine residues. mdpi.comthno.orgwikipedia.org |
| Bromodomain | BRD | Recognizes and binds to acetylated lysine residues. mdpi.comwikipedia.orgnih.gov |
| Cysteine/Histidine-rich Region 1 (TAZ1) | CH1/TAZ1 | Mediates protein-protein interactions with transcription factors. nih.govwikipedia.orgpnas.org |
| Cysteine/Histidine-rich Region 3 (TAZ2) | CH3/TAZ2 | Mediates protein-protein interactions with transcription factors. nih.govwikipedia.orgpnas.org |
| Kinase-Inducible Domain Interacting Domain | KIX | Interacts with transcription factors like CREB. nih.govwikipedia.org |
| Nuclear Receptor Interaction Domain | RID/NRID | Binds to nuclear hormone receptors. researchgate.netwikipedia.org |
| Interferon Response Binding Domain | IBiD | Binds to various proteins, contributing to signal integration. wikipedia.orgnih.gov |
Roles of CBP/p300 in Transcriptional Coactivation and Epigenetic Modification
CBP and p300 are master regulators of gene expression, acting as transcriptional co-activators for a multitude of transcription factors. nih.govresearcher.life They achieve this through several mechanisms:
Bridging Transcription Factors: They act as a scaffold, connecting DNA-binding transcription factors to the basal transcriptional machinery, thereby facilitating the initiation of transcription. nih.govresearchgate.net
Chromatin Remodeling: Through their HAT activity, CBP/p300 acetylate histone proteins, particularly on histones H3 and H4. mdpi.comnih.gov This acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is more accessible to the transcriptional machinery. nih.gov
Acetylation of Non-Histone Proteins: CBP/p300 also acetylate a wide range of non-histone proteins, including transcription factors themselves. nih.govtandfonline.com This can modulate the activity, stability, and localization of these proteins. thesgc.org
Involvement of CBP/p300 in Fundamental Cellular Processes
The regulatory functions of CBP/p300 are integral to a host of fundamental cellular processes, including:
Cell Growth and Proliferation: CBP/p300 are essential for cell cycle progression, particularly the transition from the G1 to the S phase. mdpi.comaacrjournals.orgresearchgate.net
Differentiation: These proteins play a critical role in guiding cellular differentiation pathways. mdpi.comnih.gov
DNA Repair: CBP/p300 are involved in DNA damage response pathways, acetylating key factors involved in processes like base excision repair and non-homologous end joining. mdpi.comnih.gov
Apoptosis: They participate in the regulation of programmed cell death. mdpi.comnih.gov
Dysregulation of CBP/p300 in Disease Pathogenesis
Given their central role in cellular homeostasis, it is not surprising that the dysregulation of CBP/p300 is implicated in a variety of human diseases. nih.govtandfonline.comnih.gov
Cancer: Somatic mutations that either inactivate or, in some cases, enhance the catalytic activity of CBP/p300 are frequently observed in various cancers. researcher.lifetandfonline.comnih.gov Chromosomal translocations involving the CBP and p300 genes are a recurrent feature in certain types of leukemia, such as acute myeloid leukemia. thno.orgthesgc.orgnih.gov
Rubinstein-Taybi Syndrome (RSTS): This rare genetic disorder, characterized by developmental abnormalities and an increased risk of cancer, is caused by mutations in the CBP gene and, less commonly, the p300 gene. thesgc.orgnih.govwikigenes.orgembopress.org
Significance of I-CBP 112 Hydrochloride Salt as a Preclinical Research Tool and Chemical Probe
I-CBP 112 is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300. rndsystems.comtocris.com Its significance as a research tool stems from its ability to specifically block the interaction of the CBP/p300 bromodomains with acetylated lysine residues, thereby disrupting a key mechanism of their function. thesgc.orgmedchemexpress.com
Developed by the Structural Genomics Consortium (SGC), I-CBP 112 serves as a valuable chemical probe to investigate the biological roles of the CBP/p300 bromodomains in both normal physiology and disease states. thesgc.orgrndsystems.comtocris.com It has demonstrated selectivity for CBP and p300 over other bromodomain-containing proteins, making it a precise tool for dissecting the specific functions of this protein family. rndsystems.comtocris.com Research using I-CBP 112 has shown that it can impair the growth of certain leukemia cells and enhance the effectiveness of other anti-cancer agents, highlighting its potential in preclinical studies. apexbt.commedchemexpress.com
Interactive Table: Properties of this compound
| Property | Value/Description | Reference |
| Chemical Name | 1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one hydrochloride | tocris.com |
| Molecular Formula | C27H36N2O5 · HCl | bpsbioscience.com |
| Mechanism of Action | Selective inhibitor of the CBP and p300 bromodomains. | rndsystems.comtocris.commedchemexpress.com |
| IC50 for CBP | 0.142-0.17 µM | rndsystems.comtocris.com |
| IC50 for p300 | 0.625 µM | rndsystems.comtocris.com |
| Primary Use | Preclinical research tool and chemical probe for studying CBP/p300 bromodomain function. | thesgc.orgrndsystems.comtocris.com |
Properties
Molecular Formula |
C₂₇H₃₆N₂O₅.HCl |
|---|---|
Molecular Weight |
505.04 |
Synonyms |
(S)-1-(7-(3,4-Dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one Hydrochloride Salt |
Origin of Product |
United States |
Molecular Target Engagement and Selectivity of I Cbp 112 Hydrochloride Salt
Elucidation of I-CBP 112 Hydrochloride Salt's Primary Molecular Target(s)
Identification as a Specific Inhibitor of CBP/p300 Bromodomains
I-CBP 112 is a potent and specific inhibitor that targets the bromodomains of two closely related histone acetyltransferases (HATs): the CREB-binding protein (CBP) and the E1A binding protein p300. aacrjournals.orgaacrjournals.orgaacrjournals.org These proteins are crucial transcriptional co-activators involved in a myriad of cellular functions, including cell growth, differentiation, and DNA repair. thesgc.orgnih.gov The inhibitory action of I-CBP 112 is directed at the bromodomain, a conserved structural module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. aacrjournals.orgnih.govedpsciences.org By targeting the CBP/p300 bromodomains, I-CBP 112 disrupts the protein-protein interactions that are essential for the recruitment of these enzymes to chromatin and the subsequent regulation of gene expression. aacrjournals.orgresearchgate.net
The development of I-CBP 112 was spurred by the observation that certain inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins showed weak activity against CBP/p300. aacrjournals.orgaacrjournals.org This led to the exploration of related compounds, culminating in the synthesis of I-CBP 112, which exhibits significantly improved potency and selectivity for the CBP/p300 bromodomains. aacrjournals.org
Interaction with Acetyl-Lysine Binding Site Mimicry
The mechanism by which I-CBP 112 inhibits the CBP/p300 bromodomains involves competitive binding at the acetyl-lysine binding pocket. aacrjournals.orgaacrjournals.orgaacrjournals.org The structure of I-CBP 112 features an oxazepine core that acts as an acetyl-lysine mimetic, allowing it to fit into the hydrophobic pocket of the bromodomain that normally accommodates the acetylated lysine side chain. aacrjournals.orgaacrjournals.org This competitive inhibition prevents the bromodomain from recognizing its natural histone substrates. researchgate.net
The specificity of this interaction is underscored by the observation that the CBP bromodomain does not bind to non-acetylated peptides, confirming its high affinity for the acetyl-lysine modification. aacrjournals.orgaacrjournals.org The design of I-CBP 112 as an acetyl-lysine mimetic is a key feature that contributes to its potency and its ability to function as a chemical probe for studying the roles of CBP/p300 in cellular processes. aacrjournals.orgaacrjournals.org
Biochemical Characterization of Target Interaction and Binding Affinity
The interaction between I-CBP 112 and the CBP/p300 bromodomains has been extensively characterized using various biochemical and biophysical assays. These studies have provided quantitative data on the inhibitor's potency and binding affinity.
Determination of IC50 and KD Values for CBP and p300 Bromodomains
Multiple techniques have been employed to measure the inhibitory concentration (IC50) and dissociation constant (KD) of I-CBP 112 for the CBP and p300 bromodomains. These values are critical for assessing the inhibitor's potency.
AlphaScreen: This bead-based assay was used to determine an IC50 value of 170 nM for the interaction between I-CBP 112 and the CBP bromodomain. apexbt.comresearchgate.net
Biolayer Interferometry (BLI): BLI experiments yielded a KD value of 142 nM for CBP and 625 nM for p300. tocris.commedchemexpress.com Another study reported a KD of 170 nM for CREBBP. thesgc.org
Isothermal Titration Calorimetry (ITC): ITC, which directly measures the heat changes upon binding, provided KD values of 151 nM for CBP and 167 nM or 625 nM for p300. aacrjournals.orgthesgc.orgresearchgate.netcaymanchem.com
These data collectively demonstrate that I-CBP 112 binds to the CBP and p300 bromodomains with nanomolar affinity. aacrjournals.org
| Target | Assay | Value (nM) | Reference |
|---|---|---|---|
| CBP | AlphaScreen (IC50) | 170 | apexbt.comresearchgate.net |
| CBP | BLI (KD) | 142 | tocris.commedchemexpress.com |
| CREBBP | BLI (KD) | 170 | thesgc.org |
| p300 | BLI (KD) | 625 | tocris.commedchemexpress.com |
| CBP | ITC (KD) | 151 | aacrjournals.orgthesgc.orgresearchgate.netcaymanchem.com |
| p300 | ITC (KD) | 167 | aacrjournals.orgresearchgate.netcaymanchem.com |
| p300 | ITC (KD) | 625 | thesgc.orgapexbt.com |
Binding Kinetics and Thermodynamics
While comprehensive reports on the binding kinetics and thermodynamics of I-CBP 112 are not extensively detailed in the public literature, the available ITC data provides some insight into the thermodynamic driving forces of the interaction. aacrjournals.org Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), enthalpy change (ΔH), and entropy change (ΔS). The reported KD values in the nanomolar range suggest a high-affinity interaction. aacrjournals.orgresearchgate.net Further studies would be required to fully elucidate the kinetic parameters (kon and koff) and the complete thermodynamic profile of I-CBP 112 binding to the CBP/p300 bromodomains.
Specificity and Off-Target Profiling (Molecular/Biochemical Level)
A crucial aspect of a chemical probe's utility is its selectivity for its intended target over other related proteins. I-CBP 112 has demonstrated a high degree of selectivity for the CBP/p300 bromodomains.
Screening against a panel of 42 representative bromodomains revealed that I-CBP 112 has weak cross-reactivity, primarily with members of the BET family. aacrjournals.org Specifically, the most significant off-target activity was observed against the first bromodomain of BRD4 (BRD4(1)), with a KD of 5.6 µM, and the second bromodomain (BRD4(2)), with a KD of 20 µM. aacrjournals.org This represents a 37-fold and 132-fold selectivity for CBP over BRD4(1) and BRD4(2), respectively. aacrjournals.org In a BLI assay, I-CBP 112 was shown to be selective for CBP and p300 over the bromodomains of ATAD2, BAZ2B, BRD2(2), BRD4(1), PB1(5), PCAF, PHIP(2), and TIF1α. tocris.comrndsystems.com
Selectivity Assessment Against Other Bromodomain Proteins
I-CBP 112 has demonstrated high selectivity for CBP/p300 over a range of other bromodomain-containing proteins. hellobio.com In vitro screening assays, including bilayer interferometry (BLI), have confirmed its selectivity against a panel of phylogenetically diverse bromodomains. acs.orgrndsystems.com The compound shows a lack of significant activity against several representative members of other bromodomain families. hellobio.comrndsystems.com
Table 1: Selectivity Profile of I-CBP 112 Against Various Bromodomain Proteins
| Bromodomain Protein | Selectivity Finding | Source |
|---|---|---|
| ATAD2 | Selective over | apexbt.comhellobio.comrndsystems.com |
| BAZ2B | Selective over | apexbt.comhellobio.comrndsystems.com |
| BRD2 (BD2) | Selective over | apexbt.comhellobio.comrndsystems.com |
| BRD4 (BD1) | Selective over | apexbt.comhellobio.comrndsystems.com |
| PCAF | Selective over | apexbt.comhellobio.comrndsystems.com |
| TRIM24 (TIF-1α) | Selective over | apexbt.comhellobio.comrndsystems.com |
Evaluation of Cross-Reactivity with BET Bromodomains
While highly selective, I-CBP 112 exhibits some weak cross-reactivity with members of the Bromodomain and Extra-Terminal domain (BET) family, which is the most noted off-target activity. thesgc.orgbpsbioscience.comnih.gov Isothermal titration calorimetry (ITC) has been used to quantify this interaction, particularly with the well-studied BET protein BRD4. These measurements reveal a significantly lower affinity for BET bromodomains compared to its primary targets, CBP and p300.
The selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) is approximately 37-fold. nih.gov This level of selectivity is sufficient to distinguish its biological effects from those of pan-BET inhibitors in cellular assays. researchgate.net For instance, in NanoBRET cellular assays, I-CBP 112 readily displaced a construct containing the isolated CBP bromodomain but did not cause displacement with full-length GFP-BRD4, consistent with its in vitro selectivity profile. researchgate.net
Table 2: I-CBP 112 Cross-Reactivity with BET Bromodomains
| Target | Assay | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| CBP | ITC | 151 nM | thesgc.orgnih.gov |
| p300 | ITC | 167 nM | nih.gov |
| BRD4(1) | ITC | 5.59 µM | nih.gov |
| BRD4(2) | ITC | > 25 µM | aacrjournals.org |
Structural Insights into this compound-Target Complex Formation
The precise mechanism of how I-CBP 112 engages its target has been elucidated through high-resolution structural studies, providing a detailed view of the ligand-protein interactions at an atomic level.
Crystallographic Studies of this compound Bound to Target Bromodomain
The co-crystal structure of the (R)-enantiomer of I-CBP 112 in a complex with the bromodomain of CBP has been solved (PDB ID: 5J0D). aacrjournals.orgnih.govrcsb.org These crystallographic studies, performed at a resolution of 1.05 Å, provide a definitive view of the inhibitor's binding mode. rcsb.org The electron density map clearly defines the conformation of I-CBP 112 within the acetyl-lysine binding pocket of the CBP bromodomain. aacrjournals.orgaacrjournals.org The structure reveals that the benzoxazepine-based inhibitor sits (B43327) within the binding site, with its carbonyl group positioned to mimic the acetyl-lysine moiety it competes with. aacrjournals.orgnih.gov
Molecular Docking and Computational Modeling of Ligand-Protein Interactions
Molecular docking and computational modeling are powerful techniques used to predict the binding conformation of a ligand within a protein's active site and to estimate the free energy of binding. ucl.ac.ukunimi.it These computational methods are instrumental in structure-based drug design, allowing for the virtual screening of large compound libraries and the optimization of lead compounds. ucl.ac.uk While the definitive understanding of the I-CBP 112 binding mode comes from empirical X-ray crystallography data, computational approaches were likely integral to its discovery, which stemmed from analyzing inhibitors structurally related to the BET-selective compound JQ1. nih.govuni-muenchen.de For instance, computational analysis of the interaction of I-CBP 112 with ABC transporters has been performed to investigate potential off-target effects related to drug resistance. lodz.pl However, for its primary target, the high-resolution crystal structure provides the most accurate and detailed information on the specific ligand-protein interactions. aacrjournals.orgresearchgate.net
Identification of Key Amino Acid Residues Involved in Binding
The crystal structure of the I-CBP 112-CBP bromodomain complex reveals critical interactions that anchor the inhibitor in the binding pocket. aacrjournals.orgresearchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. aacrjournals.org
A key feature of the interaction is how the carbonyl group of I-CBP 112 mimics the acetylated lysine (KAc). nih.gov This carbonyl oxygen forms a crucial hydrogen bond with the amide side chain of asparagine residue N1168 . nih.gov This interaction is a hallmark of ligand binding in many bromodomains. Additionally, a water-mediated hydrogen bond is formed with the hydroxyl group of tyrosine Y1125 , further stabilizing the inhibitor. nih.gov The binding of I-CBP 112 also induces a notable conformational change, specifically an outward movement of the arginine residue R1173 . aacrjournals.orgresearchgate.net These specific interactions underpin the potency and competitive binding mechanism of I-CBP 112. aacrjournals.org
Mechanistic Elucidation of I Cbp 112 Hydrochloride Salt Action
Modulation of Target Enzyme Activity
The interaction of I-CBP 112 with the CBP/p300 bromodomain leads to complex and somewhat unexpected effects on the enzyme's catalytic HAT activity.
Contrary to what might be expected from a bromodomain inhibitor, I-CBP 112 acts as an allosteric activator of the HAT activity of both p300 and CBP. nih.govnih.gov Studies have shown that I-CBP 112 can stimulate the acetylation of nucleosome substrates by up to three-fold. nih.govalfa-chemistry.comnih.gov This activation is dependent on the context of the full-length enzyme and a complex substrate; the effect is not observed with the isolated p300 HAT domain or with isolated histone H3 protein as a substrate, indicating that the nucleosomal structure is required. nih.govnih.gov
The mechanism is believed to involve I-CBP 112 binding to the bromodomain, which triggers a conformational change that enhances the catalytic efficiency of the HAT domain. nih.gov This hypothesis is supported by the finding that another CBP/p300 bromodomain ligand, CBP30, which also occupies the bromodomain, does not stimulate HAT activity and can even neutralize the activating effect of I-CBP 112. nih.govnih.gov This suggests that mere occupancy of the bromodomain is insufficient for activation; rather, a specific conformational change induced by I-CBP 112 is likely responsible. nih.gov The half-maximal effective concentration (EC50) for the activation of p300- and CBP-mediated H3K18 acetylation by I-CBP 112 is approximately 2 μM. medchemexpress.com
Quantitative mass spectrometry has elucidated the specific lysine (B10760008) residues whose acetylation is enhanced by I-CBP 112. The compound significantly promotes acetylation by p300 at histone H3 lysine 18 (H3K18) and lysine 23 (H3K23). medchemexpress.comnih.gov When interacting with CBP, I-CBP 112 enhances the acetylation of these same sites, as well as histone H4 lysine 5 (H4K5). medchemexpress.comnih.gov The stimulation of H3K18 acetylation is particularly noteworthy, as this is a well-established in vivo target of p300/CBP, and this effect has been observed in both leukemia and prostate cancer cell lines. nih.govnih.gov In some contexts, such as in MDA-MB-231 breast cancer cells, treatment with I-CBP 112 results in a strong enrichment of H3K9/14 acetylation. nih.gov
| Enzyme | Histone Site | Effect of I-CBP 112 | Reference |
|---|---|---|---|
| p300 | H3K18 | Significantly Enhanced Acetylation | medchemexpress.comnih.gov |
| p300 | H3K23 | Significantly Enhanced Acetylation | medchemexpress.comnih.gov |
| CBP | H3K18 | Enhanced Acetylation | medchemexpress.comnih.gov |
| CBP | H3K23 | Enhanced Acetylation | medchemexpress.comnih.gov |
| CBP | H4K5 | Enhanced Acetylation | medchemexpress.comnih.gov |
Impact on Protein-Protein Interactions Mediated by Target Bromodomains
The primary mode of action for I-CBP 112 is its function as a competitive inhibitor at the bromodomain, a module specialized in recognizing acetylated lysine residues. mdpi.com
I-CBP 112 is a potent, acetyl-lysine competitive inhibitor that directly targets the bromodomains of CBP and p300. medchemexpress.com By binding to the acetyl-lysine binding pocket within the bromodomain, I-CBP 112 prevents CBP/p300 from docking onto acetylated histone tails and other acetylated proteins. nih.govresearchgate.net This action effectively disrupts a critical protein-protein interaction that is necessary for the recruitment and stabilization of these enzymes at specific chromatin loci. researchgate.net The inhibitory potency of I-CBP 112 has been quantified through various assays, revealing its high affinity for its targets.
| Target | Measurement | Value | Reference |
|---|---|---|---|
| CBP | IC₅₀ | 0.142 - 0.17 μM | tocris.com |
| p300 | IC₅₀ | 0.625 μM | tocris.comdcchemicals.com |
| CBP | K_d | 151 nM | researchgate.netnih.gov |
| p300 | K_d | 167 nM | researchgate.netnih.gov |
Downstream Molecular Signaling Pathways Perturbed by I-CBP 112 Hydrochloride Salt
By modulating the activity and chromatin localization of the master coactivators CBP and p300, I-CBP 112 influences a range of downstream cellular processes and signaling pathways. In acute myeloid leukemia cells, treatment with I-CBP 112 impairs the capacity for colony formation, induces cellular differentiation, and reduces the potential for leukemogenesis. medchemexpress.com
In the context of cancer, I-CBP 112 affects the transcription of key oncogenes. For instance, in prostate cancer cells, its use in combination with a HAT inhibitor suppresses the expression of androgen-dependent genes and pro-oncogenic factors such as c-Myc. nih.govnih.gov
Furthermore, I-CBP 112 has been shown to repress the transcription of genes responsible for multidrug resistance, specifically several ATP-binding cassette (ABC) transporters like ABCC1 and ABCC10. nih.govnih.gov This effect, observed in breast, lung, and hepatic cancer models, is mediated by chromatin remodeling at the promoters of these genes, which involves the recruitment of the lysine-specific demethylase 1 (LSD1) to remove transcription-promoting histone marks. nih.govnih.gov This action sensitizes cancer cells to a range of chemotherapeutic agents. nih.gov The compound also shows synergistic effects when combined with BET bromodomain inhibitors or the chemotherapy drug doxorubicin (B1662922). medchemexpress.comresearchgate.net
Finally, I-CBP 112 impacts pathways related to protein homeostasis (proteostasis). In cellular models of aberrant lysine acetylation, which can lead to the formation of cytotoxic protein aggregates, I-CBP 112 can reduce the levels of these amyloid-like aggregates, thereby restoring cell viability. nih.gov
Modulation of Specific Transcription Factor Activity (e.g., p53, AR, MYC)
This compound functions as a selective inhibitor of the bromodomains of the paralogous lysine acetyltransferases (KATs) CREB-binding protein (CBP) and p300. These proteins are crucial transcriptional co-activators for a multitude of transcription factors, including the tumor suppressor p53, the Androgen Receptor (AR), and the oncoprotein MYC. researchgate.netnih.govnih.gov By targeting the CBP/p300 bromodomain, I-CBP 112 disrupts the protein-protein interactions necessary for the recruitment and function of these co-activators at specific gene loci, thereby modulating the transcriptional activity of key factors involved in cancer progression.
Androgen Receptor (AR): CBP and p300 are essential co-activators for AR, which drives tumor growth in hormone-dependent prostate cancer. nih.gov Research has demonstrated that inhibiting the CBP/p300 bromodomain can suppress androgen-dependent and pro-oncogenic prostate genes. nih.gov Specifically, I-CBP 112, in synergy with the p300/CBP histone acetyltransferase (HAT) inhibitor A-485, has been shown to reduce the transcription of AR target genes and inhibit the proliferation of prostate cancer cells. nih.govresearchgate.netresearchgate.net This suggests that I-CBP 112 can effectively attenuate the AR signaling axis by preventing the necessary co-activator engagement.
MYC: The MYC oncoprotein is a critical regulator of cell proliferation and a driver in many cancers. nih.gov CBP and p300 have been identified as novel binding partners and positive cofactors for c-MYC, enhancing its transcriptional activity and stabilizing the protein through acetylation. embopress.org The inhibition of CBP/p300 bromodomains has been shown to interfere with transcriptional outputs driven by MYC. nih.gov Studies combining I-CBP 112 with a p300/CBP HAT inhibitor demonstrated a reduction in the transcription of MYC. nih.govresearchgate.net Furthermore, gene set enrichment analysis has shown that I-CBP 112 treatment leads to the downregulation of a GATA1-driven gene signature that includes MYC. nih.gov
p53: The tumor suppressor protein p53 relies on CBP/p300 to mediate its functions in cell cycle arrest and apoptosis. nih.govmdpi.com CBP/p300 act as transcriptional adaptors for p53, and their HAT activity is essential for the activation of p53 in response to genotoxic stress. nih.govmedchemexpress.cn While CBP/p300 are established regulators of p53, the direct and specific effects of I-CBP 112 on p53 activity involve the disruption of the co-activator's interaction with chromatin, which is a critical aspect of p53-mediated transcriptional regulation. researchgate.netcolumbia.edu
Effects on Gene Promoters and Enhancers
The function of CBP/p300 is intrinsically linked to their localization at gene promoters and enhancers, where they acetylate histones to create a chromatin environment conducive to transcription. nih.govembopress.org I-CBP 112, by inhibiting the acetyl-lysine reader function of the CBP/p300 bromodomain, instigates significant changes at these regulatory elements.
Research indicates that I-CBP 112 can cause a rearrangement of chromatin at the promoters of specific genes, such as the ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance. nih.govnih.gov At the promoters of genes repressed by I-CBP 112, such as ABCC1 and ABCC10, a notable molecular effect is the induced recruitment of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes transcription-promoting histone marks. nih.govnih.gov This leads to a paradoxical state where these promoters exhibit enhanced nucleosome acetylation but a simultaneous decrease in the trimethylation of Histone H3 at Lysine 4 (H3K4me3), a mark of active promoters. nih.govnih.gov
Enhancers, which are distal regulatory elements critical for robust gene expression, are particularly marked by the presence of CBP/p300 and the histone mark H3K27ac. nih.govnih.gov The HAT activity of CBP/p300 is considered critical for enhancer activation. embopress.org By competitively binding to the bromodomain, I-CBP 112 displaces CBP/p300 from chromatin, thereby interfering with the feedback mechanisms that sustain the activity of these enhancers and their communication with target gene promoters. researchgate.netoup.com
Influence on Global Gene Expression and Chromatin State
Transcriptomic Profiling (e.g., RNA-seq, microarray analysis)
Transcriptomic analyses following treatment with I-CBP 112 reveal selective, rather than global, changes in gene expression. The compound has been shown to significantly decrease the expression of key immune response genes, including FCGR1B (CD64) and TNFSF13B. researchgate.net A prominent effect observed in multiple cancer cell lines is the potent repression of genes encoding for ABC transporters, which contributes to overcoming multidrug resistance. nih.govresearchgate.net
The table below summarizes the key gene sets and specific genes reported to be downregulated by I-CBP 112 based on targeted transcriptomic analyses.
| Category | Downregulated Genes / Gene Sets | Cell Context | Reference |
| Drug Resistance | ABCC1, ABCC3, ABCC4, ABCC5, ABCC10 | Breast, Lung, and Hepatic Cancer Cells | nih.govnih.gov |
| Oncogenes | MYC | Prostate Cancer, Leukemia | nih.govresearchgate.netnih.gov |
| Immune Response | FCGR1B (CD64), TNFSF13B | General | researchgate.net |
| Transcription Factors | GATA1-regulated genes | Leukemia (K562) | nih.gov |
These findings indicate that I-CBP 112 modulates specific transcriptional programs, particularly those driven by transcription factors heavily dependent on CBP/p300 co-activation at super-enhancers, such as MYC and GATA1. nih.gov
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Analysis of Histone Marks (e.g., H3K27ac)
The impact of I-CBP 112 on the chromatin landscape is complex. CBP/p300 are the primary "writer" enzymes for H3K27ac, a hallmark of active enhancers and promoters. nih.gov Therefore, inhibitors targeting CBP/p300 HAT activity or bromodomain function are expected to reduce global H3K27ac levels. researchgate.netbiorxiv.org
However, I-CBP 112 exhibits a more nuanced mechanism. While it inhibits the bromodomain's ability to bind acetylated histones, it also allosterically activates the catalytic HAT domain of p300/CBP for specific substrates. nih.govmedchemexpress.com This leads to a selective enhancement of acetylation at certain histone lysine residues, a phenomenon distinct from broad HAT inhibitors. nih.govresearchgate.net
Quantitative mass spectrometry has elucidated the specific sites where I-CBP 112 enhances acetylation by p300 and CBP on nucleosomal substrates. nih.gov
| Enzyme | Histone Site with Enhanced Acetylation | Reference |
| p300 | H3K18, H3K23 | nih.govmedchemexpress.com |
| CBP | H3K18, H3K23, H4K5 | nih.govmedchemexpress.com |
This stimulatory effect on H3K18 acetylation has been confirmed in cell culture experiments, where I-CBP 112 treatment enhanced H3K18ac levels in a concentration range consistent with its anti-proliferative effects. nih.gov This is in contrast to the reduction in H3K27ac observed with other types of CBP/p300 inhibitors, highlighting the unique chromatin signature induced by I-CBP 112. researchgate.netbiorxiv.org
Epigenetic Consequences of Lysine Acetyltransferase Inhibition by this compound
The epigenetic consequences of inhibiting lysine acetyltransferases with I-CBP 112 are multifaceted, stemming from its specific mechanism as an acetyl-lysine competitive inhibitor of the CBP/p300 bromodomain. medchemexpress.com Unlike inhibitors that target the catalytic HAT domain, I-CBP 112 primarily disrupts the "reader" function of CBP/p300, preventing these co-activators from recognizing and binding to acetylated histones, a critical step for the propagation and maintenance of histone acetylation at active regulatory regions. nih.gov
A key epigenetic outcome is the selective modulation of histone acetylation patterns rather than a wholesale reduction. The most striking consequence is the allosteric activation of the p300/CBP catalytic core upon I-CBP 112 binding to the bromodomain. nih.gov This results in a significant and specific increase in acetylation at sites such as H3K18, H3K23, and H4K5. nih.govmedchemexpress.com This action redirects the enzymatic activity of CBP/p300, creating a distinct epigenetic state that differs from both normal cellular states and those induced by pan-HAT inhibitors.
Cellular and Preclinical Biological Activities of I Cbp 112 Hydrochloride Salt
Effects on Cell Proliferation, Viability, and Apoptosis Induction
I-CBP 112 has been shown to significantly impact the proliferative capacity and survival of various cancer cell lines, particularly those of hematological origin. Its effects are multifaceted, ranging from the inhibition of colony formation to the induction of cellular differentiation.
Inhibition of Colony Formation in Leukemic Cell Lines
A hallmark of leukemic cells is their ability to form colonies in semi-solid media, a characteristic that reflects their self-renewal capacity. Treatment with I-CBP 112 has been shown to substantially impair the colony-forming ability of both human and mouse leukemic cell lines. nih.gov This inhibition is dose-dependent and has been observed in various acute myeloid leukemia (AML) cell lines, including KASUMI-1, SEM, and MOLM13. nih.gov The reduction in colony formation signifies a decrease in the clonogenic potential of these cancer cells, a critical aspect of their malignancy.
Table 1: Effect of I-CBP 112 on Colony Formation in Leukemic Cell Lines
| Cell Line | Genetic Lesion | Effect of I-CBP 112 |
|---|---|---|
| KASUMI-1 | AML1-ETO+ | Dose-dependent impairment of clonogenic growth nih.gov |
| SEM | MLL-AF4+ | Dose-dependent impairment of clonogenic growth nih.gov |
Impact on Cell Proliferation in various cancer cell lines (e.g., prostate, breast, lung, hepatic)
The anti-proliferative effects of I-CBP 112 extend beyond hematological malignancies to solid tumors. In breast cancer, particularly the triple-negative MDA-MB-231 cell line, I-CBP 112 has been shown to reduce the number of viable cells. nih.gov This effect is attributed to a disturbance in cell cycle progression. nih.gov Furthermore, I-CBP 112 has demonstrated the ability to sensitize breast, lung (A549), and hepatic (HepG2) cancer cell lines to various chemotherapeutic drugs. nih.gov While direct monotherapy data on prostate cancer cell proliferation is limited, studies have shown that I-CBP 112 can synergize with other inhibitors, such as the p300/CBP HAT inhibitor A-485, to block prostate cancer cell proliferation. nih.gov This suggests that targeting the CBP/p300 bromodomain is a viable strategy to inhibit the growth of various cancer types.
Modulation of Cell Cycle Progression and Senescence
I-CBP 112 has been shown to directly impact the cell cycle machinery in cancer cells. In the KASUMI-1 AML cell line, treatment with I-CBP 112 resulted in a dose-dependent G1 arrest. mdpi.com Time-dependent analysis revealed a prominent G1 arrest at days 2 and 3, which became more pronounced by day 6 of treatment. mdpi.com This indicates that I-CBP 112 can halt the progression of cancer cells through the cell cycle, thereby inhibiting their proliferation. In breast cancer cells, the anti-proliferative effect of I-CBP 112 was associated with reduced levels of the mitotic division markers PCNA and CDK4. nih.gov
There is currently limited direct evidence to suggest that I-CBP 112 induces cellular senescence. However, studies on other inhibitors of the p300/CBP HAT domain have shown induction of a senescence phenotype, suggesting a potential mechanism that may also be relevant for I-CBP 112.
Regulation of Cell Differentiation and Stem Cell Properties (e.g., leukemia-initiating cells)
A critical aspect of cancer progression and relapse is the presence of cancer stem cells, or in the context of leukemia, leukemia-initiating cells (LICs). These cells possess self-renewal capabilities and are often resistant to conventional therapies. I-CBP 112 has demonstrated the ability to target these malignant stem-like cells. In a dose-dependent manner, I-CBP 112 significantly reduced the leukemia-initiating potential of MLL-AF9-positive AML cells both in vitro and in vivo. nih.gov Treatment of murine MLL-AF9+ leukemic blasts with I-CBP 112 impaired their self-renewal in clonogenic re-plating assays and delayed the induction of disease upon transplantation into recipient mice. mdpi.com These findings underscore the potential of I-CBP 112 to eradicate the root of the malignancy by targeting the LICs.
Influence on Cellular Metabolism and Bioenergetics
Currently, there is a lack of specific research detailing the direct influence of I-CBP 112 hydrochloride salt on the cellular metabolism and bioenergetics of cancer cells. Further investigation is required to elucidate the potential effects of this compound on metabolic pathways such as glycolysis and oxidative phosphorylation in the context of cancer.
Immunomodulatory and Anti-inflammatory Effects in Preclinical Cellular Models (e.g., cytokine expression)
I-CBP 112 has demonstrated notable immunomodulatory and anti-inflammatory activities in various preclinical cellular models. Its mechanism, tied to the inhibition of CBP/p300 bromodomains, influences the expression of key genes involved in immune responses. In T cells, inhibition of p300/CBP by I-CBP 112 suppresses T cell activation and pathways related to cytokine signaling. nih.gov This leads to a reduction in the expression of several proinflammatory cytokines, including IL-2, IFN-γ, IL-4, and IL-17A. nih.gov
Studies using a panel of primary human cells (BioMAP primary cell panel) revealed that I-CBP 112 exposure results in a distinct response in the expression of cytokines and other protein markers. medchemexpress.com In synovial fibroblasts, models for inflammatory diseases like rheumatoid arthritis, CBP has been identified as a major regulator of inflammatory pathways, including those associated with interferons and NF-kappaB signaling. uzh.ch Inhibition of CBP/p300 can thus modulate the inflammatory response in these cells. uzh.ch
Furthermore, I-CBP 112 has been shown to polarize human macrophages toward a proinflammatory phenotype when these immune cells are exposed to cancer cells pre-treated with the inhibitor. nih.gov In studies on leukemic cell lines, I-CBP 112 was found to affect genes that are regulators of the immune response or targets of NF-kappaB, suggesting that its anti-leukemic effects may be partly mediated by attenuating NF-kappaB downstream signals. ashpublications.org
| Cell Type | Model System | Key Findings |
| Human CD4+ T Cells | Healthy donors & JIA patients | Suppressed T cell activation and cytokine signaling pathways. nih.gov |
| Reduced expression of proinflammatory cytokines (IL-2, IFN-γ, IL-4, IL-17A). nih.gov | ||
| Human Macrophages | Co-culture with cancer cells | Polarized macrophages into a proinflammatory phenotype. nih.gov |
| Human Leukemic Cells | SEM, MOLM13, Kasumi-1 | Modulated expression of immune response regulators and NF-kappaB targets. ashpublications.org |
| Synovial Fibroblasts | In vitro culture | CBP/p300 inhibition modulates inflammatory responses. uzh.ch |
Anti-fibrotic and Regenerative Potentials in Preclinical Cellular Models (if reported in academic literature)
The role of I-CBP 112 in anti-fibrotic and regenerative processes has been explored in cellular models, primarily focusing on its ability to modulate epigenetic states that drive fibrotic gene programs. The P300/CBP complex is a key histone acetyltransferase that promotes the transcription of fibrotic genes. nih.gov
In a notable study, the P300/CBP inhibitor I-CBP 112 was found to effectively suppress the expression of fibrotic genes. nih.gov This action was shown to facilitate the direct reprogramming and conversion of fibroblasts into induced cardiomyocytes (iCMs). nih.gov Small-molecule inhibitors that target the bromodomain of p300/CBP, such as I-CBP 112, function by preventing the binding of these histone acetyltransferases to acetylated histone marks on chromatin, thereby interfering with the transcription of target genes, including those involved in fibrosis. researchgate.net This suggests a potential therapeutic application for I-CBP 112 in reversing fibrotic conditions by altering cell fate. nih.govresearchgate.net
Efficacy in In Vitro and Ex Vivo Disease Models
I-CBP 112 has been extensively evaluated in various human and murine leukemic cell lines, where it demonstrates significant anti-leukemic activity. In models of MLL-rearranged acute myeloid leukemia (AML), such as those expressing the MLL-AF9 fusion oncogene, I-CBP 112 treatment substantially impairs the aberrant self-renewal of leukemic cells. nih.govnih.gov Exposure of both human and mouse leukemic cell lines to I-CBP 112 leads to a significant reduction in colony formation in methylcellulose (B11928114) assays and induces cellular differentiation, often without causing significant immediate cytotoxicity. nih.govnih.govaacrjournals.org
Specifically, in primary murine MLL-AF9+ leukemic blasts, I-CBP 112 treatment impairs self-renewal in clonogenic replating assays and induces morphological changes consistent with differentiation. aacrjournals.orgresearchgate.net This significantly reduces the leukemia-initiating potential of these cells in a dose-dependent manner, as demonstrated in both in vitro and in vivo transplantation models. nih.govnih.gov Studies involving 18 different human leukemic cell lines, including SEM (MLL-AF4+) and MOLM13 (MLL-AF9+), confirmed that I-CBP 112 impairs colony formation and promotes differentiation. ashpublications.org Furthermore, I-CBP 112 shows synergistic effects when combined with the BET bromodomain inhibitor JQ1 or the standard chemotherapy agent doxorubicin (B1662922), enhancing the cytotoxic activity against leukemic cells. nih.govnih.govresearchgate.net
| Cell Line Type | Specific Model(s) | Key Effects of I-CBP 112 |
| Murine Leukemic Blasts | MLL-AF9+ | Impaired self-renewal and colony formation. aacrjournals.orgresearchgate.net |
| Induced cellular differentiation. aacrjournals.orgresearchgate.net | ||
| Reduced leukemia-initiating potential in vitro and in vivo. nih.govnih.gov | ||
| Human Leukemic Cell Lines | SEM (MLL-AF4+), MOLM13 (MLL-AF9+), Kasumi-1 (AML1-ETO+) | Impaired colony formation and induced differentiation. ashpublications.org |
| Synergistic cytotoxicity with JQ1 and doxorubicin. ashpublications.orgresearchgate.net |
The therapeutic potential of I-CBP 112 extends beyond hematological malignancies to various solid tumors.
Prostate Cancer: In prostate cancer models, the CBP/p300 proteins act as crucial co-activators for the androgen receptor (AR), which drives tumor growth. nih.govresearchgate.net The combination of I-CBP 112 with A-485, an inhibitor of the histone acetyltransferase domain of CBP/p300, has been shown to arrest the proliferation of prostate cancer cells. nih.gov This combination also suppresses androgen-dependent and pro-oncogenic genes like KLK3 (PSA) and c-Myc. nih.gov
Triple-Negative Breast Cancer (TNBC): In the MDA-MB-231 TNBC cell line, I-CBP 112 addresses multidrug resistance by repressing the transcription of key ATP-binding cassette (ABC) transporters, such as ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10. nih.govresearchgate.net This leads to increased intracellular accumulation of chemotherapy drugs and sensitizes the cancer cells to their effects. nih.govnih.gov Studies on clinically relevant drug-resistant TNBC models confirmed that I-CBP 112 significantly reduced the expression of multiple ABC transporters, including ABCB1 and ABCG2, thereby increasing cytotoxicity in both 2D and 3D cultures. nih.gov
Non-Small Cell Lung Cancer (NSCLC): Similar to its effects in TNBC, I-CBP 112 has been shown to decrease the expression of ABC transporters in the A549 NSCLC cell line. nih.govresearchgate.net In drug-resistant A549 cells, I-CBP 112 significantly reduced levels of ABCB1, ABCC1, ABCC2, ABCC3, ABCC5, and ABCG2, which was associated with increased intracellular drug accumulation and sensitization to chemotherapeutics. nih.govnih.gov
| Cancer Model | Cell Line(s) | Key Findings |
| Prostate Cancer | Prostate cancer cells | In combination with A-485, arrested proliferation and suppressed pro-oncogenic genes (KLK3, c-Myc). nih.gov |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Repressed expression of key ABC transporters (ABCC1, ABCC5, ABCC10 etc.). nih.govnih.govresearchgate.net |
| Increased intracellular drug accumulation and sensitized cells to chemotherapy. nih.govnih.govnih.gov | ||
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Decreased expression of multiple ABC transporters (ABCB1, ABCG2 etc.). nih.govnih.govresearchgate.net |
| Enhanced intracellular drug accumulation and cytotoxicity. nih.govnih.gov |
The activity of I-CBP 112 has been confirmed in immortalized murine bone marrow cells, which serve as robust preclinical models for leukemia. In bone marrow cells immortalized by the expression of fusion oncogenes such as NUP98-HOXA9 or MLL-AF9, I-CBP 112 demonstrated effects comparable to those seen in primary leukemic blasts. aacrjournals.org Treatment with the compound resulted in reduced clonogenic growth in vitro and induced cellular differentiation, reinforcing its potential to target the fundamental mechanisms of leukemic transformation driven by these specific oncogenes. ashpublications.orgaacrjournals.org
Investigations using primary cells derived from patients have provided crucial ex vivo evidence for the clinical potential of I-CBP 112. In primary AML blasts isolated from patients, treatment with I-CBP 112 led to reduced colony formation, mirroring the results observed in established cell lines. ashpublications.org Importantly, this effect was selective for malignant cells, as the compound did not impair the colony-forming ability of CD34+ hematopoietic stem cells from healthy donors. ashpublications.org Further studies showed that I-CBP 112 was non-toxic to primary cell lines and did not augment the toxicity of anticancer drugs in blood-immune cells. nih.gov
As of current academic literature, specific studies detailing the use and efficacy of I-CBP 112 in patient-derived organoid models have not been extensively reported. Organoid technology represents an emerging platform for preclinical drug testing, offering models that more closely mimic native tissue and tumor architecture. mdpi.com
Structure Activity Relationship Sar and Analogue Development for I Cbp 112 Hydrochloride Salt
Systematic Modification of I-CBP 112 Hydrochloride Salt Chemical Structure
I-CBP 112 was developed as a specific and potent acetyl-lysine competitive protein-protein interaction inhibitor that targets the bromodomains of CBP and p300. nih.gov Its chemical structure, 1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one, features a benzoxazepine core. The development process involved systematic modifications to optimize its binding affinity and selectivity against other bromodomain families, particularly the closely related Bromodomain and Extra-Terminal Domain (BET) family. nih.govacs.org
The efficacy of I-CBP 112 is derived from several key structural features that facilitate its interaction with the CBP/p300 bromodomain binding pocket.
Oxazepine Core: I-CBP 112 is classified as an acetyl-lysine mimetic oxazepine inhibitor. aacrjournals.orgaacrjournals.org This core structure serves as the primary scaffold that positions other functional groups for optimal interaction within the acetylated lysine (B10760008) binding pocket of the bromodomain.
Acetyl-Lysine Mimicry: The design of I-CBP 112 is centered on mimicking the binding of endogenous acetylated lysine residues, which are the natural ligands for bromodomains. This competitive inhibition mechanism is crucial for displacing the bromodomain from chromatin. nih.govnih.gov
Hydrogen Bonding and Water Molecules: Co-crystal structures of I-CBP 112 in complex with the CBP bromodomain reveal critical interactions. The inhibitor's conformation and binding are stabilized by a network of hydrogen bonds with amino acid residues in the pocket and with structured water molecules, which are a key feature of the binding site. nih.gov
A primary goal in the development of CBP/p300 inhibitors is achieving high selectivity over other bromodomains, especially BRD4, a member of the BET family. nih.gov While detailed SAR studies for the direct analogues of I-CBP 112 are described as part of its initial development, the principles can be understood from related inhibitor optimization programs. nih.govaacrjournals.org The strategy involves exploiting subtle differences between the binding pockets of CBP and BRD4. nih.govacs.org By varying aryl substitution patterns and developing conformationally constrained analogues, researchers have successfully increased selectivity for CBP over BRD4(1). nih.govacs.org This approach led to the identification of I-CBP 112 as a highly selective compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
As of the current academic literature, specific Quantitative Structure-Activity Relationship (QSAR) analyses for I-CBP 112 and its direct analogues have not been extensively published.
Identification of Pharmacophore Features
The pharmacophore of I-CBP 112 comprises the essential three-dimensional arrangement of functional groups required for high-affinity binding to the CBP/p300 bromodomain. Based on co-crystal structure data, these features include:
A central scaffold (the oxazepine ring) that fits within the hydrophobic pocket. aacrjournals.orgnih.gov
Specific hydrogen bond donors and acceptors that interact with key residues of the protein. nih.gov
A defined spatial orientation that mimics the acetylated lysine side chain, allowing it to act as a competitive inhibitor. nih.govnih.gov
Optimization Strategies for Potency and Selectivity (preclinical)
The preclinical optimization of I-CBP 112 and similar compounds involved a multi-faceted approach to enhance potency and ensure selectivity.
Biophysical Assays: Techniques such as temperature shift assays and isothermal titration calorimetry (ITC) were employed to quantify the binding affinity (Kd) and thermodynamic properties of the inhibitor-protein interaction. aacrjournals.orgnih.gov These assays confirmed the nanomolar affinity of I-CBP 112 for CBP and p300. researchgate.net
Selectivity Profiling: I-CBP 112 was screened against a broad panel of human bromodomains to establish its selectivity. Temperature shift assays showed significant stabilization for CBP/p300, with low stabilization for 41 other bromodomains, demonstrating excellent selectivity. nih.gov Biolayer interferometry (BLI) was also used as a secondary screening method to confirm these findings. nih.gov
Structure-Guided Design: X-ray crystallography played a pivotal role in the optimization process. By obtaining crystal structures of lead compounds bound to both the target (CBP) and anti-target (BRD4(1)) bromodomains, researchers could visualize distinct binding modes. nih.govacs.org This structural insight guided the design of new analogues with modifications aimed at maximizing interactions with CBP while minimizing affinity for BRD4. nih.govacs.org
The table below summarizes the binding affinities of I-CBP 112 for its target bromodomains and demonstrates its selectivity over the off-target BRD4 bromodomain.
| Compound | Target | Assay Method | Kd (nM) | IC50 (nM) |
| I-CBP 112 | CBP | ITC | 151 | - |
| p300 | ITC | 167 | - | |
| CBP | AlphaScreen | - | 170 | |
| BRD4(1) | ITC | >100,000 | - |
Data sourced from multiple studies. researchgate.netbertin-bioreagent.com
Development of Next-Generation Inhibitors Based on this compound Scaffold
The success of I-CBP 112 as a chemical probe has spurred the development of next-generation inhibitors with improved properties. These efforts aim to further enhance potency, selectivity, and drug-like characteristics.
One notable example is CCS1477 , a potent and specific acetylated lysine competitive inhibitor of CBP/p300 bromodomains. researchgate.net CCS1477 exhibits significantly improved potency compared to I-CBP 112, with Kd values of 1.7 nM and 1.3 nM for CBP and p300, respectively. researchgate.net This represents a nearly 100-fold increase in binding affinity, marking a substantial advancement in the field. The development of such compounds highlights the continued refinement of the pharmacophore and scaffold originally validated by inhibitors like I-CBP 112. researchgate.net Other research efforts continue to explore novel scaffolds through methods like virtual screening to identify new classes of CBP/p300 bromodomain inhibitors. researchgate.net
The table below compares the potency of I-CBP 112 with the next-generation inhibitor CCS1477.
| Compound | Target | Kd (nM) |
| I-CBP 112 | CBP | 151 |
| p300 | 167 | |
| CCS1477 | CBP | 1.7 |
| p300 | 1.3 |
Data sourced from Picaud et al., 2015. researchgate.net
Synthetic Chemistry and Methodologies for I Cbp 112 Hydrochloride Salt
Academic Synthetic Routes and Strategies for I-CBP 112 Hydrochloride Salt Core Structure (e.g., Benzoxazepine backbone)
The core of I-CBP 112 is a substituted 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold. This seven-membered heterocyclic system is a recognized pharmacophore found in various biologically active compounds. uni-muenchen.de Academic strategies for the synthesis of this backbone generally rely on intramolecular cyclization reactions.
One common approach involves the construction of the ring system from suitable ortho-substituted phenol (B47542) precursors. For instance, a synthetic plan for a simplified benzoxazepine scaffold begins with a functionalized salicylaldehyde, such as 5-bromo-2-hydroxy-3-methoxybenzaldehyde. uni-muenchen.de The general strategy involves N-alkylation of an ethanolamine (B43304) derivative with the phenolic aldehyde, followed by reductive amination and subsequent intramolecular cyclization to form the seven-membered ring.
Another versatile method is the intramolecular cyclization of N-[2-(phenoxy)ethyl]amine derivatives. rsc.org In this strategy, a precursor containing a phenoxy group and an ethylamine (B1201723) side chain can be induced to cyclize, often under acidic conditions or mediated by a Lewis acid like aluminum chloride, to yield the desired 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system. rsc.org This approach allows for the pre-installation of various substituents on the aromatic ring before the key cyclization step. The flexibility of these routes is critical for building a library of analogues for structure-activity relationship (SAR) studies. uni-muenchen.de
Key Synthetic Steps, Reaction Conditions, and Intermediate Characterization
While a complete, published synthesis of I-CBP 112 is not available, a plausible route can be assembled from known transformations for its constituent parts. The synthesis can be logically divided into the formation of three key fragments: the substituted benzoxazepine core, the chiral (3S)-1-methyl-3-piperidinyl]methoxy side chain, and the 3,4-dimethoxyphenyl group, followed by their assembly and final modification.
A hypothetical, convergent synthesis would involve:
Synthesis of the Benzoxazepine Core: Starting from a substituted 2-aminophenol, a two-step sequence involving alkylation with a 2-carbon electrophile (e.g., chloroacetyl chloride) followed by reduction and intramolecular cyclization would form the benzoxazepine lactam. Further functionalization, such as bromination, would provide a handle for subsequent cross-coupling reactions.
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the brominated benzoxazepine core and 3,4-dimethoxyphenylboronic acid would install the biaryl linkage characteristic of I-CBP 112.
Side-Chain Attachment: The chiral side chain, (3S)-1-methyl-3-piperidinemethanol, would be attached to the phenolic oxygen of the benzoxazepine core. This is typically achieved via a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., K₂CO₃, NaH) and reacted with a tosylated or mesylated derivative of the piperidinemethanol.
Final Acylation: The final step involves the acylation of the secondary amine at the N-4 position of the benzoxazepine ring with propionyl chloride or propionic anhydride (B1165640) to yield the final compound.
Salt Formation: Treatment of the final free base with hydrochloric acid would furnish the this compound.
Intermediate characterization at each stage is critical and would involve standard spectroscopic techniques.
Table 1: Example Reaction Conditions for Key Synthetic Transformations
| Transformation | Example Reagents & Conditions | Purpose | Characterization Methods |
|---|---|---|---|
| Suzuki Coupling | Aryl Bromide, Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | Formation of the C-C biaryl bond. | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Williamson Ether Synthesis | Phenol, Alkyl Tosylate, K₂CO₃, DMF, 80 °C | Coupling of the chiral side chain to the core. | ¹H NMR, Mass Spectrometry |
| N-Acylation | Amine, Propionyl Chloride, Et₃N, CH₂Cl₂, 0 °C to RT | Installation of the final propanoyl group. | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
Enantioselective or Diastereoselective Synthesis Approaches (if relevant)
The chemical structure of I-CBP 112 contains a single stereocenter at the 3-position of the piperidine (B6355638) ring, specified as the (S)-enantiomer. The presence of this chiral center necessitates an enantioselective or diastereoselective approach to ensure the synthesis of the correct, biologically active stereoisomer.
The key chiral intermediate is (3S)-1-methyl-3-piperidinemethanol . Academic syntheses of enantiomerically enriched 3-substituted piperidines have been extensively explored, often in the context of natural product or pharmaceutical synthesis. nih.govresearchgate.net
Common strategies to obtain such chiral building blocks include:
Starting from a Chiral Pool: Utilizing commercially available, enantiopure starting materials, such as amino acids, to construct the piperidine ring.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org These can then be reduced to the corresponding piperidines.
Resolution: Synthesizing the racemic piperidine derivative and separating the enantiomers, often through diastereomeric salt formation with a chiral acid or via chiral chromatography.
For the specific (3S)-1-methyl-3-piperidinemethanol intermediate, a common route involves the reduction of a corresponding N-methylpiperidine-3-carboxylic acid ester. The stereochemistry can be set during the synthesis of the piperidine ring itself or by resolving the carboxylic acid precursor prior to reduction with a reducing agent like lithium aluminum hydride. chemicalbook.com
Scale-Up Considerations for Laboratory Research Quantities
Transitioning a synthetic route from small-scale discovery to the production of gram-level quantities for extensive preclinical testing presents several challenges. For a multi-step synthesis like that of I-CBP 112, key considerations include:
Reagent Selection: Reagents that are safe, cost-effective, and readily available in larger quantities are preferred. For example, highly reactive or toxic reagents used in initial syntheses may need to be replaced with safer alternatives.
Purification Methods: Reliance on column chromatography, which is common in laboratory-scale synthesis, becomes impractical and costly at larger scales. Developing robust crystallization or salt formation protocols for intermediates and the final product is crucial for efficient purification.
Process Safety: Exothermic reactions must be carefully controlled. The rate of addition of reagents and efficient heat transfer become critical to avoid runaway reactions.
For I-CBP 112, a scalable synthesis would likely favor a convergent approach where the key fragments are prepared and purified separately before being combined in the final steps. This strategy minimizes the propagation of impurities and allows for easier optimization of each segment of the synthesis.
Development of Radiolabeled or Tagged Analogues for Research Probes
To facilitate advanced biological studies, such as target engagement assays, imaging, and proteomics, it is often necessary to develop analogues of a chemical probe that incorporate a reporter tag, such as a radioisotope or a biotin (B1667282)/fluorescent moiety. While I-CBP 112 itself is a valuable chemical probe for inhibiting CBP/p300 function, no publications currently describe the synthesis of tagged versions. researchgate.net
Radiolabeled Analogues: The synthesis of a radiolabeled version of I-CBP 112, for use in quantitative assays like autoradiography or ADME (absorption, distribution, metabolism, and excretion) studies, would involve incorporating an isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). A synthetic strategy would be designed to introduce the radiolabel late in the sequence to maximize yield and specific activity.
¹⁴C-Labeling: A plausible position for ¹⁴C is the carbonyl carbon of the propanoyl group. This could be achieved by using [1-¹⁴C]propionyl chloride in the final N-acylation step.
³H-Labeling: Tritium could be introduced via catalytic tritiation of an unsaturated precursor, for example, by synthesizing a version of the dimethoxyphenyl ring with a double bond or a halogen that can be reductively tritiated.
Tagged Analogues (Biotin/Fluorescent): For use in pull-down assays or fluorescence-based imaging, a biotin or fluorophore tag would be attached via a linker. The key design principle is to attach the linker to a position on the I-CBP 112 scaffold that does not disrupt its binding to the bromodomain. Based on SAR data, the N-acyl group is often a site of modification. A synthetic strategy could involve:
Synthesizing a derivative of the benzoxazepine core that contains an amine or carboxylic acid functional group suitable for linker attachment.
Coupling this functionalized core to a linker (e.g., a polyethylene (B3416737) glycol (PEG) chain) that has an orthogonal protecting group.
Completing the synthesis of the core I-CBP 112 structure.
Deprotecting the end of the linker and conjugating it to an activated biotin or fluorophore molecule. nih.gov
The development of such probes would significantly expand the utility of I-CBP 112 as a tool for chemical biology.
Advanced Preclinical Investigations and Research Applications of I Cbp 112 Hydrochloride Salt
Investigation of Acquired Resistance Mechanisms in Preclinical Models (e.g., upregulation of ABC transporters)
Preclinical studies have investigated the role of I-CBP 112 hydrochloride salt in overcoming acquired resistance to chemotherapy, a major obstacle in cancer treatment. A key mechanism of this resistance is the upregulation of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. solvobiotech.comresearchgate.net
Research has shown that I-CBP 112 can sensitize various cancer cell lines to chemotherapeutic agents by downregulating the expression of key ABC transporters. nih.govnih.gov In triple-negative breast cancer (TNBC) cells (MDA-MB-231), as well as lung (A549) and liver (HepG2) cancer cell lines, treatment with I-CBP 112 led to a significant decrease in the expression of multiple ABC transporters. nih.gov This repression of ABC transporter genes is associated with epigenetic modifications at their promoter regions. Specifically, I-CBP 112 treatment was shown to decrease the transcription-promoting histone mark H3K4me3 and induce the recruitment of the lysine-specific demethylase 1 (LSD1) to the promoters of genes like ABCC1 and ABCC10. nih.govnih.gov The inhibition of LSD1 counteracted the repressive effect of I-CBP 112 on these transporters, highlighting the epigenetic mechanism underlying this sensitization. nih.govnih.gov
The functional consequence of this downregulation is an increased intracellular accumulation of chemotherapeutic drugs. Studies have demonstrated that pre-treatment with I-CBP 112 leads to higher intracellular concentrations of doxorubicin (B1662922), daunorubicin, and methotrexate (B535133) in cancer cells. nih.gov This increased drug accumulation directly translates to enhanced cytotoxicity of these agents.
Table 1: Effect of I-CBP 112 on the Expression of ABC Transporters in MDA-MB-231 Cells
| ABC Transporter | Change in mRNA Expression following I-CBP 112 Treatment |
| ABCA1 | Decreased |
| ABCB1 | Decreased |
| ABCC1 | Decreased |
| ABCC10 | Decreased |
| ABCG2 | Decreased |
Note: This table is a representation of the general findings that I-CBP 112 downregulates the expression of various ABC transporters. For specific fold-change values, please refer to the cited literature.
Synergistic or Additive Effects in Combination with Other Preclinical Therapeutic Agents
Combinatorial Studies with BET Bromodomain Inhibitors (e.g., JQ1)
The combination of I-CBP 112 with BET bromodomain inhibitors, such as JQ1, has been explored as a promising therapeutic strategy, particularly in hematological malignancies. researchgate.netmedchemexpress.com Both CBP/p300 and BET proteins are crucial readers of acetylated lysines and play important roles in transcriptional regulation. In acute myeloid leukemia (AML), both CBP and the BET protein BRD4 are co-recruited to the promoters of key leukemic genes. nih.gov
Preclinical studies have demonstrated that I-CBP 112 and JQ1 can act synergistically to induce leukemia cell death. researchgate.netmedchemexpress.com This synergistic effect is thought to arise from the dual targeting of two critical nodes in the epigenetic regulation of cancer-driving genes. While BET inhibitors like JQ1 displace BRD4 from chromatin, leading to the downregulation of oncogenes like c-Myc, I-CBP 112 targets the CBP/p300 bromodomain, which also plays a role in the transcription of these same genes. mtroyal.canih.gov The combination of these two agents can therefore lead to a more profound and sustained suppression of oncogenic transcription programs than either agent alone. cellcentric.com
Combinations with Chemotherapeutic Agents (e.g., Doxorubicin, Methotrexate, Daunorubicin)
As discussed in section 7.1, I-CBP 112 can reverse acquired resistance to various chemotherapeutic agents by downregulating ABC transporters. nih.govnih.gov This directly leads to synergistic or additive cytotoxic effects when I-CBP 112 is combined with these drugs.
In preclinical models of triple-negative breast cancer, pre-treatment with I-CBP 112 significantly enhanced the cytotoxicity of doxorubicin and daunorubicin, with IC50 values for these chemotherapeutics being substantially reduced. nih.gov Similar sensitizing effects have been observed with methotrexate. nih.gov The enhanced efficacy of these combinations is directly linked to the increased intracellular accumulation of the chemotherapeutic agents following I-CBP 112-mediated repression of ABC transporters. nih.gov
Table 2: Illustrative Enhancement of Chemotherapeutic Agent Cytotoxicity by I-CBP 112 in MDA-MB-231 Cells
| Chemotherapeutic Agent | IC50 (without I-CBP 112) | IC50 (with I-CBP 112 pre-treatment) |
| Doxorubicin | ~0.178 µM | Significantly Reduced |
| Daunorubicin | ~0.212 µM | Significantly Reduced |
Note: The values presented are illustrative and based on findings from the cited literature. nih.gov Exact IC50 values can vary between experiments.
Combinations with other Epigenetic Modulators (e.g., HAT inhibitors)
The combination of I-CBP 112 with inhibitors targeting the histone acetyltransferase (HAT) domain of p300/CBP, such as A-485, represents a novel approach to dually target different functional domains of the same enzyme. nih.govresearchgate.net While I-CBP 112 inhibits the "reader" function of the bromodomain, A-485 inhibits the "writer" function of the HAT domain.
In prostate cancer cell lines, the combination of I-CBP 112 and A-485 has been shown to synergistically inhibit cell proliferation. nih.govresearchgate.net This synergy is associated with a dramatic reduction in the occupancy of p300 on chromatin compared to treatment with either agent alone. nih.gov This leads to a significant downregulation of key androgen-dependent and pro-oncogenic genes, including KLK3 (PSA) and c-Myc. nih.govresearchgate.net Interestingly, the synergistic effect on gene expression and cell proliferation appears to be primarily driven by the enhanced dissociation of p300 from chromatin, rather than a more potent inhibition of global histone acetylation. nih.gov
Identification and Validation of Preclinical Biomarkers for Response or Resistance
The identification of biomarkers to predict response or resistance to I-CBP 112 is an area of ongoing research. Based on its mechanism of action, potential biomarkers could be related to the expression levels of CBP/p300, the mutational status of these proteins, or the expression of genes regulated by CBP/p300.
For instance, in the context of combination therapies, the expression levels of ABC transporters could serve as a biomarker for predicting the efficacy of I-CBP 112 in sensitizing cells to chemotherapy. nih.govnih.gov Tumors with high expression of ABC transporters may be more likely to respond to a combination of I-CBP 112 and a conventional chemotherapeutic agent.
Furthermore, the dependency of a particular cancer on CBP/p300-regulated transcriptional programs could also be a key determinant of sensitivity to I-CBP 112. Cancers driven by oncogenes that are highly dependent on CBP/p300 for their expression may be more susceptible to I-CBP 112 treatment.
Utility of this compound as a Chemical Probe for Epigenetic Research
I-CBP 112 is a valuable chemical probe for dissecting the biological functions of the CBP/p300 bromodomains in various cellular processes. nih.govthesgc.orgchemicalprobes.org A good chemical probe should be potent, selective, and cell-permeable, allowing for the specific interrogation of its target in a biological system.
I-CBP 112 fulfills these criteria as a selective inhibitor of the CBP/p300 bromodomains with demonstrated cellular activity. researchgate.net It exhibits high affinity for the bromodomains of CBP and p300, with dissociation constants (Kd) in the nanomolar range. medchemexpress.combiocompare.com While it shows some weak off-target activity against the BET bromodomain protein BRD4 at higher concentrations, it is generally considered selective for CBP/p300 at appropriate working concentrations. nih.govchemicalprobes.org
As a chemical probe, I-CBP 112 has been instrumental in elucidating the role of CBP/p300 bromodomains in gene regulation, cell differentiation, and cancer pathogenesis. researchgate.net For example, its use has helped to demonstrate the importance of the CBP/p300 bromodomain in maintaining the self-renewal of leukemia stem cells. researchgate.net By providing a tool to acutely and reversibly inhibit the function of the CBP/p300 bromodomain, I-CBP 112 enables researchers to study the downstream consequences of this inhibition on a genome-wide scale and in various disease models.
Table 3: Profile of I-CBP 112 as a Chemical Probe
| Property | Description |
| Target | Bromodomains of CBP and p300 |
| Potency (Kd for CBP) | ~151-167 nM |
| Potency (Kd for p300) | ~167-625 nM |
| Selectivity | Selective for CBP/p300 over most other bromodomains, with weak off-target activity for BRD4 at higher concentrations. |
| Cellular Activity | Displaces CBP bromodomain from chromatin with a cellular IC50 of ~600 nM. |
Note: The potency values are derived from various biophysical and biochemical assays and may differ slightly between studies. researchgate.netmedchemexpress.comchemicalprobes.orgbiocompare.com
Development of Advanced In Vitro and In Vivo Models for this compound Efficacy Studies
The limitations of traditional two-dimensional (2D) cell cultures in predicting clinical outcomes have spurred the adoption of more physiologically relevant models. Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, and organoids, 3D self-organizing structures grown from stem cells, are at the forefront of this shift. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more robust platform for preclinical drug evaluation.
Patient-Derived Xenograft (PDX) Models:
While specific studies detailing the use of this compound in patient-derived xenograft (PDX) models are not extensively documented in publicly available research, the broader class of CBP/p300 bromodomain inhibitors has shown promise in such models for various cancers, including prostate and triple-negative breast cancer.
In vivo studies have, however, been conducted using murine models of MLL-rearranged acute myeloid leukemia (AML), which share some characteristics with PDX models in terms of being an in vivo system. In one such study, leukemic blasts from mice with MLL-AF9-driven AML were treated ex vivo with I-CBP 112. Subsequent transplantation of these treated cells into recipient mice demonstrated a significant impairment in the self-renewal of the leukemia cells and a delay in disease induction. researchgate.net This suggests that I-CBP 112 can effectively target the leukemia-initiating cells within the MLL-rearranged AML subtype.
These findings in murine models underscore the potential efficacy of I-CBP 112 in a complex in vivo environment and provide a strong rationale for its future evaluation in well-characterized patient-derived xenograft models of both hematological and solid tumors.
Organoid Models in Preclinical Context:
The utility of organoid models in studying the effects of I-CBP 112 has been more directly demonstrated. A notable study utilized intestinal organoids to investigate the role of EP300/CREBBP inhibition. In this research, organoids were treated with I-CBP 112, leading to observable changes in their morphology and gene expression.
The study revealed that treatment with I-CBP 112 resulted in an increase in the size of the organoids. researchgate.net Furthermore, it was observed that the expression of Lgr5, a marker for intestinal stem cells, was enhanced following treatment with the compound. researchgate.net This was confirmed through both fluorescence-activated cell sorting (FACS) analysis of Lgr5-EGFP reporter organoids and mRNA sequencing, which showed an enrichment of the LGR5+ stem cell signature. researchgate.net
These findings from organoid-based research are significant as they provide insights into the specific cellular and molecular effects of I-CBP 112 in a 3D, multi-cellular context that mimics the native tissue architecture. The ability to perform such detailed analyses makes organoids a powerful tool for elucidating the mechanisms of action of novel cancer therapeutics.
| Parameter | Treatment Group | Observed Effect | Method of Analysis |
|---|---|---|---|
| Organoid Size | I-CBP 112 | Increased organoid area | ImageJ/Ilastik workflow |
| Stem Cell Marker (Lgr5) | I-CBP 112 | Enhanced Lgr5-EGFP expression | Flow Cytometry |
| Gene Expression | I-CBP 112 | Enrichment of LGR5+ stem cell signature | mRNA Sequencing (GSEA) |
The collective evidence from these advanced preclinical models, particularly the detailed findings from organoid studies, highlights the potential of this compound as a therapeutic agent. Future research will likely focus on expanding its evaluation in a broader range of patient-derived xenograft and organoid models to further delineate its efficacy across different cancer types and to identify predictive biomarkers for patient stratification.
Future Directions and Unanswered Research Questions for I Cbp 112 Hydrochloride Salt
Exploration of Novel Biological Roles of CBP/p300 Targetable by I-CBP 112 Hydrochloride Salt
While the primary focus of this compound research has been in oncology, the ubiquitous nature of CBP/p300 suggests its therapeutic potential in a broader range of diseases. Future research should explore the utility of this inhibitor in non-cancerous pathologies where CBP/p300 dysregulation is implicated.
Neurological Disorders: CBP/p300 are integral to neuronal plasticity and cognition. nih.gov Their dysfunction has been linked to neurodevelopmental and neurodegenerative diseases such as Rubinstein-Taybi syndrome, Huntington's disease, and Alzheimer's disease. nih.gov A critical loss of CBP/p300 histone acetyltransferase activity has been observed during neurodegeneration. researchgate.netembopress.org Therefore, investigating the effects of this compound in preclinical models of these neurological conditions could unveil novel therapeutic avenues.
Cardiovascular Disease: Recent studies have highlighted the distinct and sometimes opposing roles of CBP and p300 in vascular smooth muscle cell plasticity, a key process in neointima formation after vascular injury. ahajournals.org Specifically, p300 appears to promote a differentiated, quiescent phenotype, while CBP is associated with a dedifferentiated state. ahajournals.org Furthermore, CBP/p300-associated factor (PCAF) has been implicated in the activation of cardiac fibroblasts, contributing to cardiac fibrosis. mdpi.comnih.gov The targeted inhibition of the CBP bromodomain by this compound could be a strategic approach to modulate these processes in cardiovascular diseases.
Inflammatory Diseases: CBP and p300 are key regulators of the inflammatory response in various cell types, including synovial fibroblasts, which are central to the pathology of rheumatoid arthritis. nih.gov They are involved in the activation of the COX-2 promoter by inflammatory mediators and the regulation of NF-κB signaling. ashpublications.orgbohrium.comchemrxiv.org Given that CBP/p300 bromodomain inhibition can modulate TNF-α-driven inflammation, this compound could be a valuable tool for dissecting and potentially treating inflammatory disorders. acs.org
Discovery of Additional Molecular Targets or Off-Target Mechanisms (at research level)
The selectivity of a chemical probe is paramount to its utility. While this compound is reported to be a selective inhibitor of CBP/p300 bromodomains, a comprehensive understanding of its full interaction profile is crucial for interpreting experimental results and predicting potential side effects.
Future research should focus on:
Comprehensive Off-Target Screening: Broader screening panels that include a wider array of protein families beyond bromodomains are necessary. While initial screens showed minimal activity against a range of proteins, weak interactions with GPCRs like alpha1A and 5HT1 were noted. chemicalprobes.org Deeper investigation into these and other potential off-targets is warranted.
Proteome-wide Analysis: Techniques such as chemical proteomics could identify direct and indirect binding partners of this compound in an unbiased, cell-based context. This could reveal previously unknown targets or pathways modulated by the compound.
Methodological Innovations for Studying this compound's Activity
Advancements in methodologies to study the activity of this compound will provide more precise and biologically relevant insights. Current research has utilized a range of assays to characterize CBP/p300 inhibitors.
| Method | Application in Studying CBP/p300 Inhibitors |
| TR-FRET | High-throughput screening for novel CBP bromodomain inhibitors. nih.govresearchgate.net |
| Surface Plasmon Resonance (SPR) | Quantifying the binding affinity and kinetics of inhibitors to CBP/p300 bromodomains. nih.gov |
| Fluorescence Recovery After Photobleaching (FRAP) | Assessing the cellular activity of inhibitors by measuring the displacement of fluorescently tagged CBP/p300 from chromatin. acs.orgresearchgate.net |
| NanoBRET | A live-cell assay to measure the engagement of inhibitors with their target proteins in real-time. researchgate.net |
Future methodological innovations could include:
Single-Cell Resolution Assays: Developing assays to measure the effects of this compound on CBP/p300 activity and gene expression at the single-cell level to understand cellular heterogeneity in response to inhibition.
Advanced Imaging Techniques: Utilizing super-resolution microscopy to visualize the subcellular localization of CBP/p300 and the impact of this compound on their interactions with chromatin and other proteins with high spatial resolution.
In Vivo Target Engagement Assays: Developing and validating robust methods to measure the extent and duration of CBP/p300 bromodomain inhibition by this compound in living organisms.
Strategic Integration of this compound into Multi-Omics Research
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular responses to perturbations. The strategic use of this compound in such studies can elucidate the downstream consequences of CBP/p300 bromodomain inhibition on a system-wide level.
Unanswered questions that can be addressed through multi-omics include:
Transcriptomics: Beyond identifying differentially expressed genes, how does this compound alter the landscape of alternative splicing and non-coding RNA expression?
Proteomics: How does inhibition of CBP/p300 bromodomain function affect the global proteome, including post-translational modifications beyond acetylation?
Metabolomics: What are the metabolic consequences of CBP/p300 bromodomain inhibition in different cell types, and can this reveal novel metabolic vulnerabilities? nih.govmetabolomicsworkbench.org
Integrative Analysis: How do the changes observed at the transcriptomic, proteomic, and metabolomic levels correlate with each other, and what are the key signaling pathways and networks that are rewired by this compound?
Potential for Developing Refined Preclinical Research Tools Based on this compound Scaffold
The chemical scaffold of this compound serves as an excellent starting point for the development of a new generation of chemical probes with improved properties and novel functionalities. mskcc.orgnih.govrsc.org
Future directions in this area include:
Development of Photoaffinity Probes: Synthesizing analogs of this compound that can be photo-crosslinked to their binding partners, allowing for the covalent labeling and subsequent identification of direct targets.
Creation of Bifunctional Molecules: Designing proteolysis-targeting chimeras (PROTACs) based on the I-CBP 112 scaffold to induce the targeted degradation of CBP and/or p300, offering a complementary approach to inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts to explore the SAR of the I-CBP 112 series could lead to the development of inhibitors with enhanced selectivity for the CBP versus the p300 bromodomain, or with improved pharmacokinetic properties for in vivo studies. mdpi.com
Opportunities for Advancing this compound in Preclinical Therapeutic Strategies
The preclinical development of this compound, particularly in oncology, has demonstrated its potential as a therapeutic agent, both as a monotherapy and in combination with other drugs.
| Therapeutic Strategy | Rationale | Preclinical Findings |
| Combination with BET Inhibitors | Synergistic targeting of different epigenetic reader domains. | Increased cytotoxic activity in leukemic cells. medchemexpress.com |
| Combination with Chemotherapy (e.g., Doxorubicin) | Sensitizing cancer cells to conventional cytotoxic agents. | Enhanced cytotoxicity in leukemia and overcomes multidrug resistance by repressing ABC transporters in solid tumors. nih.govnih.govmdpi.comnih.gov |
| Combination with HAT inhibitors (e.g., A-485) | Dual targeting of the bromodomain and the catalytic histone acetyltransferase domain of CBP/p300. | Synergistic inhibition of prostate cancer cell proliferation. |
Future opportunities for advancing preclinical therapeutic strategies include:
Exploration of Novel Combination Therapies: Investigating the synergy of this compound with other targeted therapies, such as inhibitors of signaling pathways that are dependent on CBP/p300 coactivation.
Biomarker Discovery: Identifying predictive biomarkers of response and resistance to this compound to enable patient stratification in future clinical trials.
Investigation in Immuno-Oncology: Given the role of CBP/p300 in regulating immune-related gene expression, exploring the potential of this compound to modulate the tumor microenvironment and enhance the efficacy of immunotherapies is a promising avenue.
Q & A
What is the molecular mechanism of I-CBP 112 Hydrochloride Salt as a CBP/p300 bromodomain inhibitor, and how is its binding affinity experimentally validated?
I-CBP 112 competitively inhibits acetyl-lysine binding to the bromodomains of CBP/p300, disrupting protein-protein interactions critical for transcriptional regulation. Its IC50 value of 5.5 ± 1.1 μM in leukemia cells reflects its potency . Validation methods include:
- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling of inhibitor-target interactions.
- Cellular assays (e.g., Western blotting) to assess downstream effects on histone acetylation markers like H3K27ac .
How should researchers prepare and store this compound solutions to ensure stability and reproducibility?
- Preparation : Dissolve in DMSO to a stock concentration of 10 mM, followed by dilution in cell culture media (final DMSO ≤0.1%). Minimize intermediate dilution steps to reduce error propagation .
- Storage : Aliquot and store at -20°C in airtight, light-protected vials. Conduct stability tests using HPLC to confirm integrity over 4-day periods, particularly for weekend experiments .
What experimental designs are recommended to evaluate synergistic effects between I-CBP 112 and chemotherapeutic agents?
- Dose-Matrix Screening : Co-treat cells with I-CBP 112 and chemotherapeutics (e.g., doxorubicin, cisplatin) across a logarithmic concentration range (e.g., 0.001–100 μM). Use Chou-Talalay synergy analysis to calculate Combination Index (CI) values .
- Endpoint Validation : Measure apoptosis via caspase-3/7 activity assays and validate using flow cytometry for Annexin V/PI staining. Ensure controls account for solvent effects (e.g., DMSO) .
- Data Interpretation : Synergy is confirmed if CI <1.0, with supporting evidence from Western blotting (e.g., reduced PCNA or CDK4 expression) .
How can researchers resolve contradictions in reported IC50 values across different cell lines or experimental conditions?
- Standardized Protocols : Adopt uniform cell culture conditions (e.g., passage number, serum concentration) and exposure durations (e.g., 72-hour treatments).
- Cross-Validation : Replicate assays using orthogonal methods (e.g., ATP-based viability vs. trypan blue exclusion).
- Metadata Analysis : Account for cell line-specific factors such as p300/CBP expression levels (via qPCR) or genetic mutations affecting drug metabolism .
What advanced structural characterization techniques elucidate the binding mode of this compound?
- X-ray Crystallography : Co-crystallize the compound with CBP/p300 bromodomains to resolve binding interactions at <2.0 Å resolution. Hydrogen-bonding networks and hydrophobic contacts can be mapped using software like PyMOL .
- NMR Spectroscopy : Use ¹H-¹³C HSQC experiments to monitor chemical shift perturbations in the bromodomain upon inhibitor binding .
- Molecular Dynamics (MD) Simulations : Predict binding stability and residence times using AMBER or GROMACS .
What in vivo models are appropriate for studying the therapeutic potential of this compound?
- Xenograft Models : Implant p300/CBP-dependent cancer cells (e.g., leukemia, prostate cancer) into immunodeficient mice. Administer I-CBP 112 intraperitoneally (5–20 mg/kg daily) and monitor tumor volume via caliper measurements .
- Pharmacodynamic Markers : Harvest tumors for IHC analysis of H3K27ac levels or RNA-seq to assess transcriptional changes .
- Toxicity Profiling : Evaluate organ toxicity through serum ALT/AST levels and histopathology .
How should researchers address batch-to-batch variability in this compound purity?
- Quality Control : Require suppliers to provide ≥98% HPLC-certified purity (with chromatograms) and NMR spectra for structural verification .
- In-House Validation : Perform LC-MS to confirm molecular weight (468.59 g/mol) and quantify salt-to-base conversion using a multiplier (e.g., 1.05 for hydrochloride salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
